molecular formula C22H26O8 B3029899 pseudolaric acid C2 CAS No. 82508-35-8

pseudolaric acid C2

Cat. No. B3029899
CAS RN: 82508-35-8
M. Wt: 418.4 g/mol
InChI Key: ZPSQWDVEMDWXPJ-HPHAYBORSA-N
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Description

Pseudolaric Acid C2 is a diterpenoid isolated from Pseudolarix kaempferi . It is identified as the specific metabolite of Pseudolaric acid B in plasma, urine, bile, and feces after both oral and intravenous administration to rats . It has been used as a novel treatment for cancer, immune disorders, inflammatory diseases, and immunosuppression .


Synthesis Analysis

The pseudolaric acids are diterpenoids isolated from the root bark of Pseudolarix amabilis, or the golden larch . The biosynthesis of pseudolaric acid B from golden larch involves an unusual diterpene synthase . This enzyme, golden larch terpene synthase 8 (PxaTPS8), catalyzes the first committed step in pseudolaric acid B biosynthesis . It converts geranylgeranyl diphosphate into a previously unknown 5,7-fused bicyclic diterpene, coined pseudolaratriene .


Molecular Structure Analysis

The IUPAC name of Pseudolaric Acid C2 is (3R,4S,4aS,9aR)-4a-acetoxy-3-((1E,3E)-4-carboxypenta-1,3-dien-1-yl)-3-methyl-1-oxo-3,4,4a,5,6,9-hexahydro-1H-4,9a-ethanocyclohepta[c]pyran-7-carboxylic acid . Its molecular weight is 418.44 .


Chemical Reactions Analysis

Pseudolaric Acid B, the major bioactive constituent in the root bark of Pseudolarix kaempferi, exhibits substantial cytotoxicity . It induces cell cycle arrest at G2-M transition, leading to apoptosis . The drug disrupts cellular microtubule networks and inhibits the formation of mitotic spindles . Polymerization of purified bovine brain tubulin is dose-dependently inhibited by Pseudolaric Acid B .


Physical And Chemical Properties Analysis

Pseudolaric Acid C2 is a solid substance . It is stored at temperatures between -80 and -20 degrees Celsius .

Scientific Research Applications

Anticancer Activities

PAB has been identified as the major bioactive component in Cortex pseudolaricis, a traditional Chinese medicine. Research suggests that PAB exhibits anticancer activity by inhibiting tumor growth and metastasis. It achieves this through several mechanisms:

Other Bioactivities

PAB also shows promise in:

Safety And Hazards

Pseudolaric Acid C2 is toxic if swallowed . It is suspected of damaging fertility or the unborn child . Special instructions should be obtained before use . It should not be handled until all safety precautions have been read and understood . It should not be eaten, drunk, or smoked when using this product .

Future Directions

Pseudolaric Acid B has been proved to markedly inhibit inflammatory reaction and regulate the immune response . It is potentially of therapeutic value in the treatment of cancer, immune disorders, and other relevant diseases . The future development of PAB as a cancer therapeutic is facilitated .

properties

IUPAC Name

(1R,7S,8S,9R)-7-acetyloxy-9-[(1E,3E)-4-carboxypenta-1,3-dienyl]-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O8/c1-13(17(24)25)5-4-9-20(3)16-8-11-21(19(28)30-20)10-6-15(18(26)27)7-12-22(16,21)29-14(2)23/h4-6,9,16H,7-8,10-12H2,1-3H3,(H,24,25)(H,26,27)/b9-4+,13-5+/t16-,20+,21+,22-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSQWDVEMDWXPJ-HPHAYBORSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)O)OC(=O)C)C(=O)O1)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C=C\[C@@]1([C@@H]2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)O)OC(=O)C)C(=O)O1)C)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

pseudolaric acid C2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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